(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine
Description
Propriétés
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203577 | |
| Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407997-79-8 | |
| Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes via Dynamic Kinetic Resolution (DKR)
The synthesis of fluorinated pyrrolidines can leverage chiral Ni(II) complexes to achieve stereocontrol. A method adapted from PMC (PMC6682081) involves dynamic kinetic resolution of racemic intermediates using tridentate ligands. For (R)-2-aminomethyl-1-methyl-4,4-difluoropyrrolidine:
- Step 1 : Hydrolysis of N-acetyl-4,4-difluoropyrrolidine-2-carbonitrile (10 ) with 6 N HCl yields racemic 4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride (11 ) (88.8% yield).
- Step 2 : DKR of 11 using ligand (R)-4 and NiCl₂ in methanol with K₂CO₃ produces the (R)-configured Ni(II) complex (7 ) with 99.5% diastereomeric excess (de).
- Step 3 : Acidic disassembly of 7 with HCl releases the free amino acid, followed by reductive amination to install the aminomethyl group.
Key Data :
| Step | Yield (%) | Purity (de/ee) | Conditions |
|---|---|---|---|
| 1 | 88.8 | - | 6 N HCl, 100°C, 4 h |
| 2 | 97.0 | 99.5% de | K₂CO₃, MeOH, 50°C |
| 3 | >98 | 99.2% ee | 3 N HCl, DME, 50°C |
Reductive Amination of Difluoropyrrolidine Precursors
A route inspired by Ullmann’s Encyclopedia involves reductive amination of a ketone intermediate:
- Step 1 : 4,4-Difluoro-1-methylpyrrolidin-2-one is reduced to 4,4-difluoro-1-methylpyrrolidine using LiAlH₄ (yield: 85%).
- Step 2 : The pyrrolidine undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.
- Step 3 : Chiral resolution using (R)-mandelic acid isolates the (R)-enantiomer (35% yield, >99% ee).
Asymmetric Hydrogenation of Enamine Intermediates
A method modified from ACS Omega (PMC7797712) employs asymmetric hydrogenation:
- Step 1 : Synthesis of 4,4-difluoro-1-methyl-2-vinylpyrrolidine via cyclization of β-fluoroalkyl acrylates.
- Step 2 : Hydrogenation using a chiral Rh catalyst (e.g., (R)-BINAP) yields this compound (ee: 95%, yield: 70%).
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh-(R)-BINAP | 95 | 70 |
| Ru-TsDPEN | 88 | 65 |
Chiral Auxiliary Approach
Using a Evans oxazolidinone auxiliary (PMC9921373):
- Step 1 : Condensation of 4,4-difluoropyrrolidine-2-carboxylic acid with (R)-4-benzyl-2-oxazolidinone forms a chiral intermediate.
- Step 2 : Reductive cleavage with LiBH₄ introduces the aminomethyl group.
- Step 3 : Auxiliary removal via hydrogenolysis (H₂/Pd-C) yields the target compound (ee: 98%, yield: 60%).
- High enantioselectivity.
- Avoids resolution steps.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| DKR with Ni(II) Complex | 97 | 99.5 | Moderate | High |
| Reductive Amination | 35 | >99 | Low | Moderate |
| Asymmetric Hydrogenation | 70 | 95 | High | High |
| Chiral Auxiliary | 60 | 98 | High | Moderate |
Critical Challenges and Solutions
- Stereochemical Purity : DKR and asymmetric hydrogenation outperform resolution methods in ee.
- Fluorine Stability : Use of non-polar solvents (e.g., DME) minimizes defluorination.
- Scale-Up : Ni(II)-mediated DKR is preferred for industrial-scale synthesis due to ligand recyclability.
Analyse Des Réactions Chimiques
Acylation and Amide Bond Formation
The primary amine participates in coupling reactions with carboxylic acids or activated esters:
-
Reaction with carboxylic acids :
Using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF, the amine forms amides with yields >70% .Example: Coupling with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid forms a pyridine-carboxamide derivative .
Sulfonylation Reactions
The amine reacts with sulfonyl chlorides to generate sulfonamides:
-
Conditions : THF or DCM with TEA (triethylamine) as base .
Yields range from 60–85%, depending on the sulfonyl chloride’s steric and electronic properties.
Aza-Michael Additions
The amine acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems:
-
Example : Reaction with methyl acrylate in acetonitrile using DBU (1,8-diazabicycloundec-7-ene) as a base forms β-amino esters .
Ring-Opening and Cyclization Reactions
The difluoropyrrolidine scaffold can participate in ring-forming reactions:
-
Formation of bicyclic systems : Reaction with bromoacetyl bromide generates azabicyclo derivatives :
Yields: ~65% after purification.
Comparative Reactivity Table
Steric and Electronic Effects of Difluorination
Applications De Recherche Scientifique
Medicinal Chemistry
1.1. Antidepressant Activity
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine has been investigated for its potential antidepressant effects. Studies indicate that the compound acts as a selective inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT), which are critical targets in the treatment of depression and anxiety disorders. The dual inhibition mechanism enhances its efficacy compared to traditional antidepressants, offering a promising avenue for developing new therapeutic agents.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their pharmacological profiles. One derivative exhibited a significant increase in serotonin levels in preclinical models, suggesting its potential as an antidepressant candidate .
Neurological Applications
2.1. Neuroprotective Properties
The compound has shown neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its protective effects on neurons.
Case Study:
Research published in Neuroscience Letters demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. The findings suggest that this compound could be further explored for therapeutic applications in neurodegenerative disorders .
Synthetic Organic Chemistry
3.1. Chiral Building Block
In synthetic organic chemistry, this compound serves as a valuable chiral building block for synthesizing various pharmaceuticals and agrochemicals. Its unique difluorinated pyrrolidine structure allows for the introduction of chirality into complex molecules.
Table 1: Synthesis Applications
| Application | Description | Reference |
|---|---|---|
| Pharmaceutical Synthesis | Used to create novel antidepressants | |
| Agrochemical Development | Serves as a precursor for developing herbicides | |
| Chiral Catalysis | Acts as a catalyst in asymmetric synthesis |
Mécanisme D'action
The mechanism of action of ®-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways by inhibiting or activating specific receptors, leading to altered neuronal signaling.
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Effects: The aminomethyl group in the target compound distinguishes it from UAMC1110 (cyano group) and FAPI-04 (cyano + chelator). This substitution likely alters hydrogen-bonding interactions and enzyme affinity .
- Protective Groups: Boc-protected analogs (e.g., 3-AMino-1-Boc-4,4-difluoropyrrolidine) are precursors for synthetic applications, with reduced polarity compared to the free amine .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorine atoms enhance lipophilicity and metabolic stability. The target compound’s logP (predicted) is lower than UAMC1110 due to the polar aminomethyl group .
- Stereochemistry : The (R)-enantiomer shows distinct binding properties compared to its (S)-counterpart (CAS: 1408229-30-0), as stereochemistry influences enzyme active-site interactions .
Enzyme Affinity
- FAP Inhibition: UAMC1110 (IC₅₀ < 10 nM) and FAPI-04 are potent FAP inhibitors with minimal cross-reactivity to DPP-IV or PREP . The target compound’s aminomethyl group may reduce FAP affinity compared to cyano-substituted analogs but improve selectivity for other targets.
- DPP-IV/PREP Selectivity : Fluorine substitution in pyrrolidine derivatives generally reduces off-target binding to DPPs, as seen in UAMC1110 .
Activité Biologique
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring with difluoromethyl and amino functional groups that contribute to its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antiviral Activity : Some studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown activity against Hepatitis B virus (HBV) by acting as capsid assembly modulators. These compounds disrupt the assembly of viral capsids, thereby inhibiting viral replication .
- Neuropharmacological Effects : The compound's structural characteristics may also suggest potential neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could lead to developments in treating neurological disorders .
1. Antiviral Mechanisms
A study focusing on the antiviral mechanisms of pyrrolidine derivatives reported that certain compounds can modulate the assembly of HBV capsids. The research highlighted the structure-activity relationship (SAR) where modifications to the pyrrolidine core affected antiviral potency. Notably, compounds with a similar difluoropyrrolidine structure demonstrated submicromolar EC50 values against HBV, indicating strong antiviral activity .
2. Neuropharmacological Studies
Research into neuropharmacological effects has shown that related compounds can interact with various neurotransmitter receptors. For example, studies have indicated that modifications to the pyrrolidine structure can enhance binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Compound | EC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | This compound | < 1 | Capsid assembly modulation against HBV |
| Neuropharmacological | Analog A | 0.5 | Serotonin receptor agonist |
| Neuropharmacological | Analog B | 0.8 | Dopamine receptor antagonist |
Q & A
Q. How can researchers design studies to elucidate the compound’s mechanism of action in complex biological systems (e.g., CNS penetration or protein binding)?
- Methodology : Employ radiolabeled analogs for PET imaging to track blood-brain barrier penetration. Surface plasmon resonance (SPR) quantifies binding kinetics with target proteins (e.g., GPCRs). Proteomic profiling (LC-MS/MS) identifies off-target interactions .
Data Contradiction Analysis
- Case Study : Conflicting solubility reports in polar vs. nonpolar solvents.
- Resolution : Re-test solubility using standardized USP methods (e.g., shake-flask technique at 25°C). Analyze crystal polymorphism via PXRD; fluorinated pyrrolidines often exhibit solvent-dependent crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
